1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound characterized by its unique structure, which includes chloro and fluoro substituents on a pyrrolo[3,4-d][1,2,3]triazole core
Mechanism of Action
Mode of Action
CCG-126534 interacts with STING by binding to it, which inhibits the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a coactivator of serum response factor (SRF) . This interaction prevents the activation of the RhoA/actin/MKL1/SRF pathway, which is involved in cell migration, proliferation, and survival .
Biochemical Pathways
The interaction of CCG-126534 with STING affects the RhoA/actin/MKL1/SRF pathway . This pathway is crucial for the regulation of gene expression in response to changes in actin dynamics. When this pathway is inhibited, it can lead to the suppression of metastasis and fibrosis, which are associated with various diseases, including cancer .
Result of Action
The inhibition of the RhoA/actin/MKL1/SRF pathway by CCG-126534 can lead to the suppression of cell migration, proliferation, and survival . This can result in the prevention of metastasis and fibrosis, which are associated with various diseases, including cancer .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione are largely determined by its interactions with various biomolecules. For instance, it has been found to bind to the Stimulator of Interferon Genes Protein (STING1) in humans .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function in several ways. For example, its interaction with STING1 could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to bind to STING1, which could potentially lead to changes in gene expression and other cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the chloro and fluoro substituents: This step often involves halogenation reactions using reagents such as chlorine and fluorine sources under specific conditions to ensure selective substitution.
Final assembly: The final step involves coupling the substituted phenyl groups to the pyrrolo[3,4-d][1,2,3]triazole core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide
- 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Uniqueness
1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N4O2/c18-12-2-1-3-13(20)11(12)8-23-15-14(21-22-23)16(25)24(17(15)26)10-6-4-9(19)5-7-10/h1-7,14-15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMGMCJQUISYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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